molecular formula C7H6INO B1293542 4-Iodobenzamide CAS No. 3956-07-8

4-Iodobenzamide

Cat. No. B1293542
CAS RN: 3956-07-8
M. Wt: 247.03 g/mol
InChI Key: XRNBLQCAFWFFPM-UHFFFAOYSA-N
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Description

4-Iodobenzamide is a compound that has been studied for its potential use in cancer therapy and imaging. It is a derivative of benzamide with an iodine atom substituted at the fourth position of the benzene ring. This compound has been shown to have chemotherapeutic activity and is also used as a tracer for the detection of melanoma due to its ability to be labeled with radioactive isotopes .

Synthesis Analysis

The synthesis of 4-iodobenzamide derivatives has been explored in various studies. For instance, a C-nitroso prodrug, 4-iodo-3-nitrobenzamide, was synthesized and tested against tumor cells . Another study focused on the radiosynthesis of N-(4-dipropylaminobutyl)-4-[125I]-iodobenzamide, which involved electrophilic radio-iododestannylation of a tributyl-stannyl precursor . Additionally, compounds such as N-(2-diethylaminoethyl)-4-iodobenzamide and N-(3-dimethylaminopropyl)-4-iodobenzamide were labeled with carbon-14 and carbon-13 to study their in vivo metabolism .

Molecular Structure Analysis

The molecular structure of 4-iodobenzamide derivatives plays a crucial role in their biological activity and interaction with biological targets. The presence of the iodine atom is significant for the labeling with radioactive isotopes, which is essential for imaging purposes . The substitution pattern on the benzamide moiety can influence the compound's in vivo characteristics, such as its distribution, metabolism, and excretion .

Chemical Reactions Analysis

4-Iodobenzamide derivatives undergo various chemical reactions that are relevant to their biological activity. For example, the prodrug 4-iodo-3-nitrobenzamide is reduced to 4-iodo-3-nitrosobenzamide and eventually to 4-iodo-3-aminobenzamide in tumor cells . This reduction process is linked to the compound's tumoricidal action. In another study, the reduction product of 4-iodo-3-nitrobenzamide was found to covalently bind to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is a key enzyme in glycolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-iodobenzamide derivatives are influenced by their molecular structure. These properties determine the compound's stability, solubility, and biological behavior. For instance, o-iodobenzamide is resistant to in vivo deiodination or hydrolysis and has a distribution pattern that allows for imaging of the brain and transplanted tumors in animal models . The iodine substitution also facilitates the labeling with radioactive isotopes, making these compounds suitable for nuclear medicine applications .

Scientific Research Applications

1. Cancer Detection and Imaging

4-Iodobenzamide derivatives, specifically N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), have shown potential in visualizing primary breast tumors in humans. This application leverages the preferential binding of benzamides to sigma receptors, which are overexpressed in breast cancer cells. A study by Caveliers et al. (2002) demonstrated the effectiveness of P-(123)I-MBA in accumulating in breast tumors, indicating its potential use in noninvasively assessing tumor proliferation (Caveliers et al., 2002).

2. Crystal Engineering

4-Iodobenzamide plays a role in crystal engineering, specifically in creating molecular tapes via hydrogen and halogen bonds. Saha et al. (2005) discussed complexes involving 4-nitrobenzamide·4-iodobenzamide, where amide dimer tape and iodo⋯nitro interactions occur, indicating its utility in crystal design (Saha, Nangia, & Jaskólski, 2005).

3. Melanoma Imaging Agents

Iodobenzamides, including various 4-iodobenzamide derivatives, have been researched as potential imaging agents for melanoma. A study by Moins et al. (2001) synthesized and evaluated a series of p-iodine-125 benzamides for their pharmacokinetic properties, identifying those with the most appropriate characteristics for melanoma imaging (Moins et al., 2001).

4. Dopamine D2 Receptor Study

4-Iodobenzamide derivatives have been used to study dopamine D2 receptors. Nikolaus et al. (2005) conducted a study utilizing [123I]iodobenzamide to assess binding to rat dopamine D2 receptors, exploring the interactions with both exogenous and endogenous ligands (Nikolaus et al., 2005).

5. Investigation of Tumoricidal Action

4-Iodo-3-nitrobenzamide, a related compound, has been studied for its tumoricidal action. Kun et al. (2009) investigated the enzymatic mechanism of this compound's action in cancer cells, focusing on its selective activation in malignant cells due to a specific cellular reducing system (Kun et al., 2009).

properties

IUPAC Name

4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNBLQCAFWFFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192674
Record name 4-Iodobenzamide
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Molecular Weight

247.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodobenzamide

CAS RN

3956-07-8
Record name 4-Iodobenzamide
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Record name 4-Iodobenzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-iodo-
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Record name 4-Iodobenzamide
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Record name 4-iodobenzamide
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Record name 4-IODOBENZAMIDE
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Synthesis routes and methods I

Procedure details

Crude 4-iodobenzoyl chloride (11.4 g, 42.7 mmol) in THF (75 mL), prepared above, was treated with ammonium hydroxide (5 mL) followed by water (40 mL) at ambient temperature. The reaction mixture was stirred for 3 hours and then partitioned between EtOAc (50 mL) and brine (50 mL). The phases were separated and the organic phase was washed with 10% aqueous NaHCO3 solution (30 mL) and brine (30 mL), dried over Na2SO4, and filtered. The filtrate volume was reduced until a white solid precipitated from solution. The white solid was collected by filtration and washed with diethyl ether to provide the desired product (10.2 g, 41.4 mmol, 97%).
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
97%

Synthesis routes and methods II

Procedure details

A total of 20 ml of 15 M ammonium hydroxide was reacted with a solution of 5.4 g p-iodobenzoyl chloride in 25 ml of ether. The crude product was recovered as described in Example 3 and recrystallized from ethanol to yield 3.5 g of p-iodobenzamide as white crystals, m.p. 221°-223°, Rf 0.46.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The optically pure resin-bound secondary amine resin (from C) was swelled in DCM (200 mL). To the suspension was added pyridine (3.19 g) and then 4-iodobenzoyl chloride (5.3 g, 20.0 millimole). The suspension was shaken overnight. The resin was filtered and washed with 3 portions of DCM, 3 portions of methanol, 3 portions of DCM, and 3 portions of methanol. The resin was dried in vacuo overnight.
[Compound]
Name
secondary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
699
Citations
CS John, BJ Vilner, ME Gulden, SMN Efange… - Cancer research, 1995 - AACR
The synthesis of [ 125 I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[ 125 I]BP), a novel radiopharmaceutical that possess high affinity for both σ-1 and σ-2 receptor subtypes, and its …
Number of citations: 92 aacrjournals.org
JM Chezal, J Papon, P Labarre… - Journal of medicinal …, 2008 - ACS Publications
Targeted radionuclide therapy using radioiodinated compounds with a specific affinity for melanoma tissue is a promising treatment for disseminated melanoma, but the candidate with …
Number of citations: 102 pubs.acs.org
P Labarre, J Papon, MF Moreau, N Moins… - Melanoma …, 2002 - journals.lww.com
The cellular uptake and incorporation in macromolecules of iodine-125 labelled N-(2-diethylaminoethyl)-4-iodobenzamide ([125 I] BZA), a melanoma imaging agent, was studied using …
Number of citations: 46 journals.lww.com
MF Moreau, J Michelot, J Papon, M Bayle… - Nuclear medicine and …, 1995 - Elsevier
N-(2-Diethylaminoethyl)-4-iodobenzamide (BZA) is a radiopharmaceutical recently developed in our laboratory for the scintigraphic detection of melanoma and metastases. Optimal …
Number of citations: 45 www.sciencedirect.com
CS John, BJ Vilner, WD Bowen - Journal of medicinal chemistry, 1994 - ACS Publications
… The reaction of 4-iodobenzamide Ic with bis(tributyltin) in the presence of a catalytic amount of tetr akis (tripheny 1phosphine)palladium(O) in triethylamine after an overnight reflux gave …
Number of citations: 97 pubs.acs.org
CS John, T Saga, S Kinuya, N Le, JM Jeong… - Nuclear Medicine and …, 1993 - Elsevier
To improve the radiolabeling yield and the specific activity of [ 125 I]N-(2- d iethyl a minoethyl)-4-iodo b enza-mide (DAB), the aryltributyltin precursor was synthesized from the N-(2-…
Number of citations: 31 www.sciencedirect.com
CS John, ME Gulden, J Li, WD Bowen… - Nuclear medicine and …, 1998 - Elsevier
… (N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) was shown to possess high affinity for both σ-1 (K i = 1 nM) and σ-2 (K i = 25 nM) receptor subtypes. The in vitro competition binding of …
Number of citations: 55 www.sciencedirect.com
Y OHMOMO, K MURAKAMI, M HIRATA… - Chemical and …, 1992 - jstage.jst.go.jp
… Among them, N-(2-aminoethyl)-2-chloro-4iodobenzamide hydrochloride (2d) showed high inhibitory potency and selectivity against MAO-B. The type of MAO-B inhibition by 2d was non-…
Number of citations: 8 www.jstage.jst.go.jp
N Moins, J Papon, H Seguin, D Gardette… - Nuclear medicine and …, 2001 - Elsevier
… Moreover, these authors observed a reduced uptake for very lipophilic or hydrophilic compounds, with the exception of N-N-(3-diethylaminopropyl)-4-iodobenzamide which showed …
Number of citations: 59 www.sciencedirect.com
L Shan - europepmc.org
Melanoma is one of the most deadly cancers in the United States. Although it accounts for only 4% of all skin cancer cases, melanoma is associated with~ 79% of skin cancer–related …
Number of citations: 2 europepmc.org

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